5-ALLYL-3-(ETHYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Description
5-Allyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a fused triazino-indole scaffold. Its structure includes:
- An ethylsulfanyl group at the 3-position of the triazine ring, contributing to electronic modulation and lipophilicity.
Properties
IUPAC Name |
3-ethylsulfanyl-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-3-9-18-11-8-6-5-7-10(11)12-13(18)15-14(17-16-12)19-4-2/h3,5-8H,1,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSJUKTYLOHQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-allyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Formation of the Triazine Ring: The triazine ring can be formed by the reaction of isatin with thiocarbohydrazide in glacial acetic acid.
Substitution Reactions: The allyl and ethylsulfanyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for Fischer indole synthesis, metal catalysts for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the allyl and ethylsulfanyl groups.
Reduction Products: Reduced forms of the triazine ring.
Substitution Products: Various substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: The compound serves as a precursor for the synthesis of various novel heterocyclic compounds with potential biological activities.
Biology:
Antimicrobial Activity: Derivatives of triazinoindoles have shown significant antimicrobial activity against various bacterial and fungal strains.
Medicine:
Anticancer Activity: Some triazinoindole derivatives have demonstrated anticancer properties by inhibiting the growth of cancer cells.
Industry:
Mechanism of Action
The mechanism of action of 5-allyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The triazino-indole core is shared across multiple compounds (Table 1). Key differences lie in substituent groups and their positions:
Key Observations:
Comparison with Analogous Syntheses
- Compound 22: Synthesized via reaction of indoline-2,3-dione with thiosemicarbazide (93% yield) .
- Compound 32: Derived from hydrazine derivative 24 and ethyl acetoacetate (93% yield) .
- 2023 Derivatives: Moderate yields (40–60%) due to multi-step N-substitutions and cyclizations .
Physicochemical Properties
- Melting Points: Triazino-indole derivatives exhibit high thermal stability (e.g., compound 22: 334–335°C; compound 32: 330–331°C). The ethylsulfanyl and allyl groups may reduce melting points slightly due to decreased hydrogen bonding .
- Solubility: Ethylsulfanyl and allyl groups enhance lipophilicity, likely reducing aqueous solubility compared to thiol or pyrazolone derivatives .
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